molecular formula C11H23N3O B1464458 2-(3-aminopiperidin-1-yl)-N-butylacetamide CAS No. 1251243-05-6

2-(3-aminopiperidin-1-yl)-N-butylacetamide

Cat. No. B1464458
CAS RN: 1251243-05-6
M. Wt: 213.32 g/mol
InChI Key: BQFDRNLDMWZKKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

2-(3-aminopiperidin-1-yl)-N-butylacetamidemide-3-amino-1-piperidine is used in scientific research due to its ability to form hydrogen bonds. This makes it a useful tool in understanding the structure and properties of proteins and other molecules. It is also used in the study of enzymes and other biological molecules, as it can be used to modify the structure of these molecules and to study the effects of these modifications. It is also used in the study of drug design, as it can be used to modify the structure of drugs to improve their efficacy and safety.

Mechanism of Action

Advantages and Limitations for Lab Experiments

2-(3-aminopiperidin-1-yl)-N-butylacetamidemide-3-amino-1-piperidine has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is highly reactive and versatile. It is also stable in aqueous solution and can be used to modify the structure of proteins and other molecules. However, it is important to note that 2-(3-aminopiperidin-1-yl)-N-butylacetamidemide-3-amino-1-piperidine is a highly reactive compound, and it can react with other molecules in unexpected ways. Care should be taken when using this compound in lab experiments.

Future Directions

2-(3-aminopiperidin-1-yl)-N-butylacetamidemide-3-amino-1-piperidine has a wide range of potential future directions. It could be used to develop new drugs and treatments for a variety of diseases, as it can be used to modify the structure of proteins and other molecules. It could also be used to develop new methods for studying the structure and function of proteins and other molecules. Additionally, it could be used to develop new materials and technologies, as it can be used to modify the structure of materials and to study the effects of these modifications. Finally, it could be used to develop new methods for the synthesis of other compounds, as it is highly reactive and versatile.

Safety and Hazards

The safety data sheet for piperidine indicates that it is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(3-aminopiperidin-1-yl)-N-butylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-2-3-6-13-11(15)9-14-7-4-5-10(12)8-14/h10H,2-9,12H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFDRNLDMWZKKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CN1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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